(4Z,4'Z)-2,2'-benzene-1,4-diylbis{4-[(2-ethoxynaphthalen-1-yl)methylidene]-1,3-oxazol-5(4H)-one}
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Overview
Description
4-[(Z)-1-(2-ETHOXY-1-NAPHTHYL)METHYLIDENE]-2-{4-[4-[(Z)-1-(2-ETHOXY-1-NAPHTHYL)METHYLIDENE]-5-OXO-1,3-OXAZOL-2(5H)-YL]PHENYL}-1,3-OXAZOL-5-ONE is a complex organic compound that features multiple functional groups, including oxazole and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-1-(2-ETHOXY-1-NAPHTHYL)METHYLIDENE]-2-{4-[4-[(Z)-1-(2-ETHOXY-1-NAPHTHYL)METHYLIDENE]-5-OXO-1,3-OXAZOL-2(5H)-YL]PHENYL}-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. The key steps may include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the naphthalene moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.
Final assembly: The final compound is assembled through condensation reactions, ensuring the correct stereochemistry (Z-configuration).
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-1-(2-ETHOXY-1-NAPHTHYL)METHYLIDENE]-2-{4-[4-[(Z)-1-(2-ETHOXY-1-NAPHTHYL)METHYLIDENE]-5-OXO-1,3-OXAZOL-2(5H)-YL]PHENYL}-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the naphthalene moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium or platinum catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may yield more saturated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(Z)-1-(2-ETHOXY-1-NAPHTHYL)METHYLIDENE]-2-{4-[4-[(Z)-1-(2-ETHOXY-1-NAPHTHYL)METHYLIDENE]-5-OXO-1,3-OXAZOL-2(5H)-YL]PHENYL}-1,3-OXAZOL-5-ONE depends on its specific application. For example:
Biological activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Chemical reactivity: The compound’s functional groups may participate in specific reactions, such as nucleophilic attack or electrophilic addition.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives and naphthalene-containing molecules. Examples include:
- **4-[(Z)-1-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]-2-{4-[4-[(Z)-1-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]-5-OXO-1,3-OXAZOL-2(5H)-YL]PHENYL}-1,3-OXAZOL-5-ONE
- **4-[(Z)-1-(2-ETHOXY-1-NAPHTHYL)METHYLIDENE]-2-{4-[4-[(Z)-1-(2-ETHOXY-1-NAPHTHYL)METHYLIDENE]-5-OXO-1,3-OXAZOL-2(5H)-YL]PHENYL}-1,3-OXAZOL-5-THIONE
Uniqueness
The uniqueness of 4-[(Z)-1-(2-ETHOXY-1-NAPHTHYL)METHYLIDENE]-2-{4-[4-[(Z)-1-(2-ETHOXY-1-NAPHTHYL)METHYLIDENE]-5-OXO-1,3-OXAZOL-2(5H)-YL]PHENYL}-1,3-OXAZOL-5-ONE lies in its specific combination of functional groups and stereochemistry, which may confer unique reactivity and biological activity.
Properties
Molecular Formula |
C38H28N2O6 |
---|---|
Molecular Weight |
608.6 g/mol |
IUPAC Name |
(4Z)-4-[(2-ethoxynaphthalen-1-yl)methylidene]-2-[4-[(4Z)-4-[(2-ethoxynaphthalen-1-yl)methylidene]-5-oxo-1,3-oxazol-2-yl]phenyl]-1,3-oxazol-5-one |
InChI |
InChI=1S/C38H28N2O6/c1-3-43-33-19-17-23-9-5-7-11-27(23)29(33)21-31-37(41)45-35(39-31)25-13-15-26(16-14-25)36-40-32(38(42)46-36)22-30-28-12-8-6-10-24(28)18-20-34(30)44-4-2/h5-22H,3-4H2,1-2H3/b31-21-,32-22- |
InChI Key |
DANLKHMOLLWGPF-RYJWMXFHSA-N |
Isomeric SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)/C=C/3\N=C(OC3=O)C4=CC=C(C=C4)C5=N/C(=C\C6=C(C=CC7=CC=CC=C67)OCC)/C(=O)O5 |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)OC(=N3)C4=CC=C(C=C4)C5=NC(=CC6=C(C=CC7=CC=CC=C76)OCC)C(=O)O5 |
Origin of Product |
United States |
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